

The Role of ONPG in Elucidating Lac Operon Function: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONPG

Cat. No.: B7788450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of the lac operon, a cornerstone of molecular biology and gene regulation, has been profoundly advanced by the use of synthetic substrates that facilitate the quantification of its gene products. Among these, ortho-nitrophenyl- β -D-galactopyranoside (**ONPG**) stands out as a critical tool for the sensitive and quantitative measurement of β -galactosidase activity, the enzyme encoded by the lacZ gene. This technical guide provides an in-depth exploration of the role of **ONPG** in lac operon studies, detailing its mechanism of action, providing comprehensive experimental protocols, and presenting key quantitative data. Visual diagrams of the underlying biochemical pathways and experimental workflows are included to offer a clear and concise understanding of these fundamental processes.

Introduction: The Lac Operon and the Need for a Reporter

The lac operon in *Escherichia coli* is a classic model system for understanding inducible gene expression. The operon consists of three structural genes: lacZ, lacY, and lacA, which encode for β -galactosidase, lactose permease, and thiogalactoside transacetylase, respectively. These proteins are involved in the transport and metabolism of lactose. The expression of the lac operon is tightly regulated by the availability of glucose and lactose in the environment. In the absence of lactose, the LacI repressor binds to the operator region, preventing transcription.

When lactose is present, its metabolite, allolactose, binds to the repressor, causing a conformational change that releases it from the operator and allows transcription to proceed.

To study the regulation of the lac operon, a method to easily and accurately measure the expression of its genes is required. β -galactosidase, the product of the lacZ gene, is an ideal reporter enzyme for this purpose. Its activity can be assayed using chromogenic substrates that produce a colored product upon cleavage.

ONPG: A Chromogenic Substrate for β -Galactosidase

Ortho-nitrophenyl- β -D-galactopyranoside (**ONPG**) is a synthetic analog of lactose that serves as an excellent substrate for β -galactosidase.^{[1][2]} It is a colorless compound that, upon hydrolysis by β -galactosidase, yields galactose and ortho-nitrophenol (o-nitrophenol).^{[1][3][4]} The o-nitrophenol product is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 420 nm.^{[1][3]}

A key feature of **ONPG** is that its entry into bacterial cells is independent of lactose permease, the protein product of the lacY gene.^{[5][6]} This is a significant advantage over using lactose as a substrate in assays, as it allows for the direct measurement of β -galactosidase activity without the confounding factor of permease efficiency, thus enabling the differentiation between true non-lactose fermenters (lacking β -galactosidase) and late-lactose fermenters (lacking permease but possessing β -galactosidase).^{[5][6][7]} However, it is important to note that while **ONPG** is a substrate for β -galactosidase, it does not act as an inducer of the lac operon.^[1] Therefore, an inducer such as lactose or isopropyl β -D-1-thiogalactopyranoside (IPTG) must be present to stimulate the expression of the lacZ gene.^[1]

Quantitative Analysis of β -Galactosidase Activity

The use of **ONPG** allows for the precise quantification of β -galactosidase activity, which in turn reflects the level of lacZ gene expression. The rate of o-nitrophenol production is directly proportional to the concentration of active β -galactosidase in the sample.

Key Quantitative Parameters

The enzymatic reaction of β -galactosidase with its substrates can be characterized by standard kinetic parameters. Below is a summary of these values for both the natural substrate, lactose, and the synthetic substrate, **ONPG**.

Parameter	Substrate	Value	Organism/Enzyme Source
Km	ONPG	6.644 mM	Lactobacillus plantarum HF571129
Lactose	23.28 mM	Lactobacillus plantarum HF571129	
Vmax	ONPG	147.5 $\mu\text{mol min}^{-1} \text{mg}^{-1}$	Lactobacillus plantarum HF571129
Lactose	10.88 $\mu\text{mol min}^{-1} \text{mg}^{-1}$	Lactobacillus plantarum HF571129	
Optimal pH	ONPG	6.5	Lactobacillus plantarum HF571129
Lactose	7.5	Lactobacillus plantarum HF571129	
Optimal Temperature	ONPG & Lactose	50 °C	Lactobacillus plantarum HF571129
Absorbance Maximum (o-nitrophenol)	-	420 nm	-

Table 1: Kinetic and operational parameters for β -galactosidase activity. Data sourced from kinetic studies on Lactobacillus plantarum HF571129.[8]

Miller Units

A standard unit for quantifying β -galactosidase activity is the "Miller Unit". This unit normalizes the rate of o-nitrophenol production to the cell density and the reaction time. The formula for calculating Miller Units is:

$$\text{Miller Units} = 1000 \times [\text{OD}_{420} - (1.75 \times \text{OD}_{550})] / (t \times V \times \text{OD}_{600})[9]$$

Where:

- OD₄₂₀ is the absorbance of the yellow o-nitrophenol.
- OD₅₅₀ is the absorbance to correct for light scattering by cell debris.
- t is the reaction time in minutes.
- V is the volume of the cell culture used in the assay in milliliters.
- OD₆₀₀ is the absorbance of the cell culture before the assay, indicating cell density.

Experimental Protocols

Several protocols exist for performing a β -galactosidase assay using **ONPG**. The choice of protocol often depends on the sample type (e.g., bacterial culture, purified enzyme, cell lysate) and the desired throughput. Below are detailed methodologies for common **ONPG** assays.

Standard β -Galactosidase Assay in Bacterial Cells (Tube Method)

This protocol is adapted for measuring β -galactosidase activity in *E. coli* cultures.

Materials:

- Bacterial culture grown under desired induction conditions.
- Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β -mercaptoethanol, pH 7.0).[10]
- **ONPG** solution (4 mg/mL in 0.1 M potassium phosphate buffer, pH 7.0).[10]
- 0.1% SDS (Sodium Dodecyl Sulfate).
- Chloroform.

- 1 M Sodium Carbonate (Na_2CO_3) solution.
- Spectrophotometer.

Procedure:

- Measure the OD600 of the bacterial culture.
- To a test tube, add a specific volume of the culture (e.g., 100 μL to 1 mL) and adjust the total volume to 1 mL with Z-Buffer.
- Add 1 drop of 0.1% SDS and 2 drops of chloroform to permeabilize the cells. Vortex vigorously for 10 seconds.[\[11\]](#)
- Equilibrate the tubes at 28-37°C for 5 minutes.
- Start the reaction by adding 0.2 mL of the **ONPG** solution to each tube and record the start time. Vortex briefly.[\[11\]](#)
- Incubate at 28-37°C until a visible yellow color develops.
- Stop the reaction by adding 0.5 mL of 1 M Na_2CO_3 and record the stop time. The high pH will inactivate the β -galactosidase.[\[3\]](#)
- Centrifuge the tubes to pellet the cell debris.
- Measure the absorbance of the supernatant at 420 nm and 550 nm.
- Calculate the Miller Units as described in section 3.2.

High-Throughput β -Galactosidase Assay (96-Well Plate Method)

This method is suitable for processing a large number of samples simultaneously.

Materials:

- Cell lysates or purified enzyme samples.

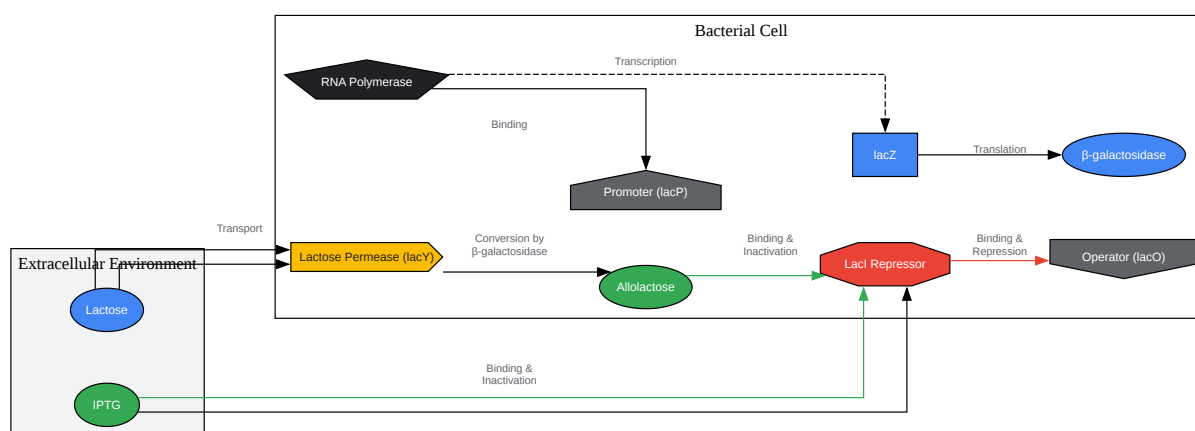
- 2X Assay Buffer (200 mM Sodium Phosphate buffer pH 7.3, 2 mM MgCl₂, 100 mM β-mercaptoethanol, 1.33 mg/mL **ONPG**).[\[12\]](#)
- 1 M Sodium Carbonate (Na₂CO₃) solution.
- 96-well microplate reader.

Procedure:

- Add 10-50 μL of cell lysate or purified enzyme to each well of a 96-well plate.
- Add an appropriate volume of buffer to bring the total volume in each well to 150 μL.
- Prepare a blank control with buffer only.
- Start the reaction by adding 150 μL of 2X Assay Buffer to each well.
- Incubate the plate at 37°C for 30 minutes to several hours, monitoring for the development of a faint yellow color.
- Stop the reaction by adding 500 μL of 1 M Na₂CO₃ to each well.
- Read the absorbance at 420 nm using the microplate reader, using the blank control to zero the instrument.[\[12\]](#)

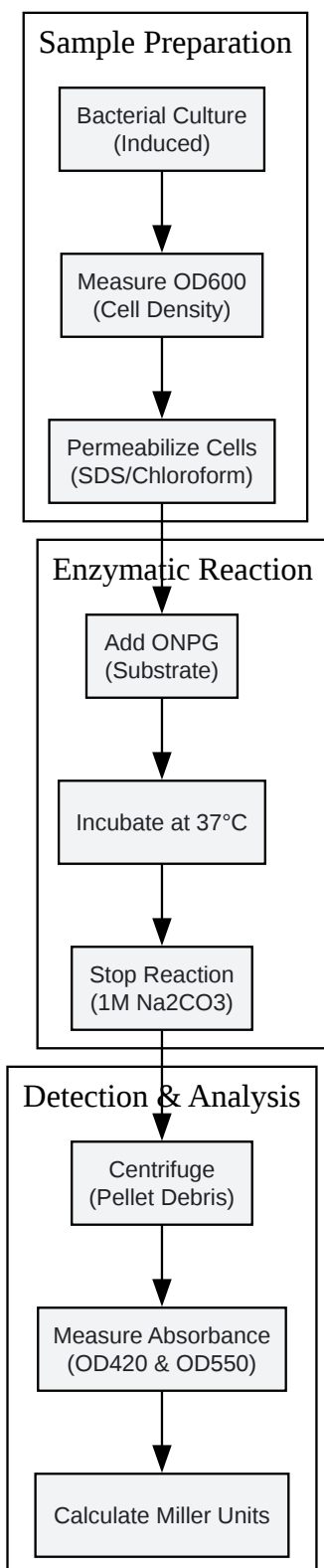
Visualizing the Pathways and Workflows

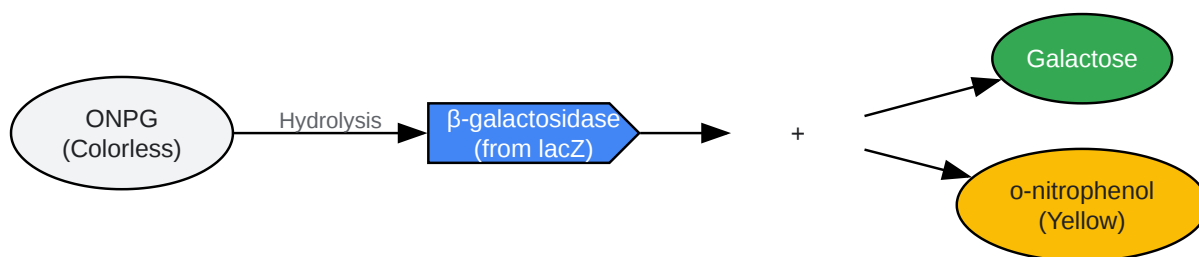
To further clarify the concepts discussed, the following diagrams illustrate the key molecular interactions and experimental steps.



[Click to download full resolution via product page](#)

Caption: Regulation of the lac operon.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ortho-Nitrophenyl- β -galactoside - Wikipedia [en.wikipedia.org]
- 2. oxfordreference.com [oxfordreference.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. microbesinfo.com [microbesinfo.com]
- 5. microbenotes.com [microbenotes.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. ONPG (β -galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 8. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-induced Lac Operon Effect on Non Specific Sugars: Pre-culture Effect is Dependent on Strength of Induction, Exponential Phase and Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ableweb.org [ableweb.org]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]

- To cite this document: BenchChem. [The Role of ONPG in Elucidating Lac Operon Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7788450#onpg-role-in-lac-operon-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com